Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been synthesized and investigated for their antibacterial activity .
Mode of Action
It is known that certain thiazole derivatives display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
It is known that certain thiazole derivatives have shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of ethyl (2-carbamothioylphenyl)carbamate with an appropriately substituted phenacyl bromide in ethanol. The reaction mixture is heated for several hours to facilitate the formation of the thiazole ring . The general reaction scheme is as follows:
Starting Materials: Ethyl (2-carbamothioylphenyl)carbamate and substituted phenacyl bromide.
Solvent: Ethanol (95%).
Reaction Conditions: Heating the mixture for 12 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its thiazole moiety.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl)carbamate: A structural analog with similar biological activities.
Ethyl (2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl)carbamate: Another analog with different substituents on the phenyl ring.
Uniqueness
Ethyl (4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-23-17(22)20-16-19-14(10-24-16)9-15(21)18-13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJUSVRPRWIQGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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